Picolinylproline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Picolinylproline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis This compound is characterized by the presence of a picolinyl group attached to the proline molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
Picolinylproline can be synthesized through several methods. One common approach involves the reaction of proline with picolinic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an aqueous solution. The product is then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
Picolinylproline undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are influenced by the nature of the picolinyl group and the proline backbone .
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields proline and picolinic acid, while oxidation can produce a range of oxidized derivatives .
Scientific Research Applications
Picolinylproline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of picolinylproline involves its interaction with specific enzymes and molecular targets. For example, prolidase catalyzes the hydrolysis of this compound by binding to the picolinyl group and facilitating the cleavage of the proline-picolinic acid bond . This process involves the participation of metal ions and other cofactors that stabilize the transition state and enhance the reaction rate .
Comparison with Similar Compounds
Similar Compounds
Glycylproline: Another dipeptide that undergoes similar enzymatic hydrolysis but with different kinetic properties.
Proline Derivatives: Various derivatives of proline, such as hydroxyproline and methylproline, share structural similarities with picolinylproline but exhibit distinct chemical behaviors.
Uniqueness
This compound is unique due to the presence of the picolinyl group, which imparts specific chemical properties and reactivity. This makes it a valuable tool in studying enzyme mechanisms and developing new therapeutic agents .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(2S)-1-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)10-5-3-7-13(10)8-9-4-1-2-6-12-9/h1-2,4,6,10H,3,5,7-8H2,(H,14,15)/t10-/m0/s1 |
InChI Key |
JXAKWFRDECJWGV-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=CC=N2)C(=O)O |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.